molecular formula C18H15NO3 B7773489 (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid

(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid

Cat. No.: B7773489
M. Wt: 293.3 g/mol
InChI Key: BGLZRCYDKYRZQE-SBFJKYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C18H15NO3. It is characterized by its conjugated diene structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of Phenylacetylene with Pyruvic Acid: One method involves the reaction of phenylacetylene with pyruvic acid in methanol solution.

    Reaction of Phenylacetylene with Carbon Dioxide: Another method involves the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods for (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the product is purified using standard techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Oxidized derivatives with various functional groups

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Substituted aromatic compounds with different functional groups

Mechanism of Action

The mechanism of action of (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The conjugated diene structure allows for electron delocalization, which can enhance its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(15-11-5-2-6-12-15)19-16(18(21)22)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22)/b10-7+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZRCYDKYRZQE-SBFJKYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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